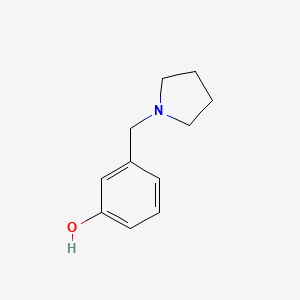

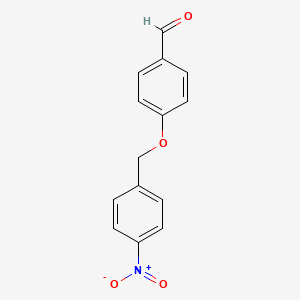

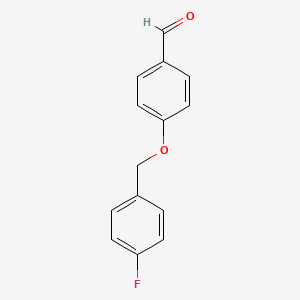

![molecular formula C14H13NO5 B1300859 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 330638-42-1](/img/structure/B1300859.png)

4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid

Vue d'ensemble

Description

The compound "4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid" is a structurally complex molecule that incorporates a furan ring, which is a key structural motif in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of furan derivatives is often achieved through multi-step reactions. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, as described in the first paper. The process includes the use of spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry for structural confirmation . Similarly, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, another furan-related compound, is performed using a sequence of reactions starting from 4-amino salicylic acid, which includes methylation, thiocyanation, hydrolysis, and ethylation, achieving a total yield of 65% . These methods could potentially be adapted for the synthesis of "4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid".

Molecular Structure Analysis

The molecular structure of furan derivatives is often elucidated using X-ray diffraction and confirmed with density functional theory (DFT) calculations. The first paper provides an example where the molecular structures optimized by DFT were consistent with the crystal structures determined by single-crystal X-ray diffraction . This suggests that a similar approach could be used to analyze the molecular structure of "4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid".

Chemical Reactions Analysis

Furan compounds can participate in various chemical reactions. The fourth paper discusses the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes and other reagents to afford substituted dibenzofurans and benzothienopyrans . This indicates that methoxy and furan functionalities can be reactive centers for further chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their molecular electrostatic potential and frontier molecular orbitals, as investigated by DFT in the first paper . These properties include reactivity, stability, and potential biological activity. The synthesis paper also provides insights into the physicochemical characterization of the synthesized compounds, which is crucial for understanding their behavior in various environments.

Applications De Recherche Scientifique

Antibacterial Activity

Schiff bases derived from 4-aminobenzoic acid, including compounds structurally similar to 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid, have been synthesized and evaluated for their potential antibacterial properties. The synthesized compounds exhibited varied effects on different bacterial strains, highlighting the influence of molecular structure, solvent used, and bacterial strain on antibacterial activity (Parekh et al., 2005).

Chemical Synthesis and Reactions

4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid and its analogs have been utilized in various synthetic pathways. For instance, reactions involving 4-oxobutanoic acids and their cyclic analogues with binucleophilic reagents led to the formation of complex molecules, demonstrating the potential of these compounds in facilitating diverse chemical reactions (Amalʼchieva et al., 2022).

Biocatalysis in Chemical Production

Furan carboxylic acids, including structures similar to 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid, have been reported to be produced with high productivity using cofactor-engineered Escherichia coli cells. These findings suggest that such compounds can be efficiently produced through biocatalytic processes, indicating their potential in various industrial applications (Zhang et al., 2020).

Renewable Chemical Sources

The application of 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid and related structures in renewable chemical production has also been explored. For instance, these compounds have been implicated in the production of biobased polymers, demonstrating their potential in contributing to the development of sustainable materials (Pacheco et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-19-8-11-6-7-12(20-11)13(16)15-10-4-2-9(3-5-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWYJOELOMUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353910 | |

| Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |

CAS RN |

330638-42-1 | |

| Record name | 4-[[[5-(Methoxymethyl)-2-furanyl]carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330638-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)